molecular formula C17H13N3O3 B2482155 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-4H-chromen-4-one CAS No. 1797183-67-5

2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-4H-chromen-4-one

Cat. No. B2482155
CAS RN: 1797183-67-5
M. Wt: 307.309
InChI Key: BKSPUTRQNREDQX-UHFFFAOYSA-N
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Description

The compound “2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-4H-chromen-4-one” belongs to the class of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines . These compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .


Synthesis Analysis

The synthesis of these compounds involves diverse methodologies. The different synthetic routes have been grouped according to the way the pyrido[4,3-d]pyrimidine moiety has been created. Thus, the investigated compounds were obtained from pyridine and pyrimidine derivatives or from multicomponent synthesis .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a bicyclic 6-6 system, which is a common feature in the chemistry of pyrido[4,3-d]pyrimidines .


Chemical Reactions Analysis

The reactivity of these compounds is influenced by the presence of substituents on the pyrimidine rings. For instance, methylthio groups on the pyrimidine rings can be removed only using harsh conditions .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-4H-chromen-4-one, also known as 2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-4H-chromen-4-one:

Anticancer Activity

This compound has shown promising results in inhibiting the proliferation of cancer cells. Studies have demonstrated its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanism involves the modulation of key signaling pathways and the activation of caspases, which are crucial for programmed cell death .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. Its mode of action includes disrupting microbial cell membranes and inhibiting essential enzymes, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Neuroprotective Applications

Studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases like Alzheimer’s and Parkinson’s. It appears to protect neurons from oxidative stress and apoptosis, potentially through the modulation of neuroprotective signaling pathways .

Antioxidant Activity

The compound has demonstrated strong antioxidant properties, which can help in scavenging free radicals and reducing oxidative stress. This activity is beneficial in preventing cellular damage and aging, and it could be applied in the development of anti-aging therapies and supplements .

Cardioprotective Effects

Research has shown that this compound can have cardioprotective effects, particularly in models of ischemia-reperfusion injury. It helps in reducing myocardial infarct size and improving cardiac function by modulating oxidative stress and inflammatory responses .

Antidiabetic Potential

The compound has been studied for its potential in managing diabetes. It appears to improve insulin sensitivity and reduce blood glucose levels in diabetic models. This effect is likely due to its ability to modulate key metabolic pathways involved in glucose homeostasis .

Antiviral Activity

Preliminary studies suggest that this compound may have antiviral properties, particularly against viruses like influenza and herpes simplex virus. It works by inhibiting viral replication and enhancing the host immune response .

Future Directions

The future directions in the research of these compounds could involve the development of more efficient synthetic methodologies, exploration of their biological applications, and investigation of their mechanism of action .

properties

IUPAC Name

2-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c21-14-7-16(23-15-4-2-1-3-12(14)15)17(22)20-6-5-13-11(9-20)8-18-10-19-13/h1-4,7-8,10H,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSPUTRQNREDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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